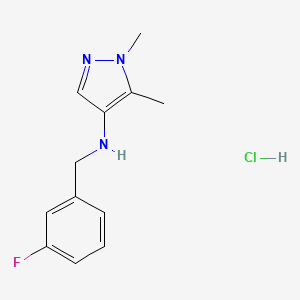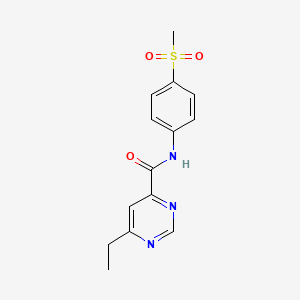![molecular formula C15H14ClN3O B15115118 3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B15115118.png)
3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a chloro group, a pyridinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine derivative with a pyridine derivative under suitable conditions.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction. This involves the reaction of the azetidine-pyridine derivative with a benzoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chloro group, leading to the formation of the corresponding amine derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridinyl structure and are used in medicinal chemistry.
N-(pyridin-2-yl)benzamides: These compounds share the benzamide moiety and have similar chemical properties.
Uniqueness
3-chloro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O |
|---|---|
Molecular Weight |
287.74 g/mol |
IUPAC Name |
3-chloro-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C15H14ClN3O/c16-12-5-3-4-11(8-12)15(20)18-13-9-19(10-13)14-6-1-2-7-17-14/h1-8,13H,9-10H2,(H,18,20) |
InChI Key |
ZQAZVOKHOWGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115038.png)

![4-(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carbonyl)benzonitrile](/img/structure/B15115043.png)
![5-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15115044.png)
![1-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115055.png)

![Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate](/img/structure/B15115064.png)
![2-(4-ethoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115067.png)
![N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B15115076.png)
![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B15115081.png)
![2-[5-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15115090.png)
![2-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B15115097.png)
![4-Cyclopropyl-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15115102.png)
![4,6-Dimethyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15115117.png)
